3,5-Dichloro-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ high-yield processes such as proton quantum tunneling, which minimizes side reactions and enhances the construction of complex benzofuran ring systems .
Analyse Chemischer Reaktionen
3,5-Dichloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structural features of the benzofuran ring allow it to bind to various biological targets, leading to its diverse biological activities . For example, it may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: This compound lacks the chlorine substituents, which may result in different biological activities and chemical properties.
Coumarilic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H4Cl2O3 |
---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
3,5-dichloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
DJNBVAXEONLCBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.